molecular formula C11H17NO B8416849 (S)-1-(3-isopropoxyphenyl)ethanamine

(S)-1-(3-isopropoxyphenyl)ethanamine

Cat. No.: B8416849
M. Wt: 179.26 g/mol
InChI Key: HYWTVQKMPIPXGT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Isopropoxyphenyl)ethanamine is a chiral primary amine featuring an isopropoxy substituent at the 3-position of the phenyl ring and an ethylamine side chain.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-1-(3-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1

InChI Key

HYWTVQKMPIPXGT-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(C)C)N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following table compares (S)-1-(3-isopropoxyphenyl)ethanamine with its closest analogs based on :

Compound Name CAS Number Substituent(s) Molecular Formula Similarity Score Key Features
This compound Not Provided 3-isopropoxy C₁₁H₁₇NO Reference Chiral center (S), bulky isopropoxy group, moderate lipophilicity
(R)-1-(3-Methoxyphenyl)ethanamine 88196-70-7 3-methoxy C₉H₁₃NO 0.95 Smaller methoxy group, higher solubility, enantiomeric differences (R-config.)
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 2061996-57-2 3,5-dimethoxy; propane backbone C₁₁H₁₇NO₂·HCl 0.93 Increased steric bulk, HCl salt enhances aqueous solubility
(S)-1-(4-Methoxyphenyl)propan-1-amine HCl 244145-40-2 4-methoxy; propane backbone C₁₀H₁₅NO·HCl 0.93 Para-substitution alters electronic effects; potential for varied bioactivity
(S)-1-(3-Methoxyphenyl)ethanamine HCl 1304771-27-4 3-methoxy; HCl salt C₉H₁₃NO·HCl 0.93 Protonated amine improves crystallinity and stability
Key Observations:

Para-substituted analogs (e.g., 4-methoxy) exhibit distinct electronic environments compared to meta-substituted derivatives, which may influence binding to aromatic receptors .

Stereochemical Considerations :

  • The S-configuration of the target compound contrasts with the R-enantiomer of 88196-70-7, suggesting divergent interactions with chiral biological targets (e.g., enzymes or G-protein-coupled receptors) .

Physicochemical Properties :

  • Hydrochloride salts (e.g., 2061996-57-2, 244145-40-2) generally exhibit higher aqueous solubility, making them preferable for formulation in drug development .

Computational Insights

  • Density Functional Theory (DFT) : Methods described in and enable comparisons of electronic properties (e.g., HOMO-LUMO gaps) between the target compound and analogs. For instance, the isopropoxy group’s electron-donating effects could modulate the amine’s basicity relative to methoxy-substituted derivatives .

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